4-[4-(phenylamino)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Description
The compound 4-[4-(phenylamino)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol features a 1,2,4-triazole core substituted with a thiol group at position 3, a pyridin-3-yl moiety at position 5, and a 4-(phenylamino)phenyl group at position 2.
- Electronic modulation: The pyridinyl and phenylamino groups may enhance π-π stacking or hydrogen bonding with biological targets.
- Synthetic accessibility: Analogous triazole-3-thiols are typically synthesized via cyclization of thiosemicarbazides or condensation of amino-triazoles with aldehydes (e.g., Schiff base formation) .
Properties
IUPAC Name |
4-(4-anilinophenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5S/c25-19-23-22-18(14-5-4-12-20-13-14)24(19)17-10-8-16(9-11-17)21-15-6-2-1-3-7-15/h1-13,21H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCFGLQGKLWVFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N3C(=NNC3=S)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(phenylamino)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the core triazole ring. One common method involves the reaction of 4-aminobenzophenone with pyridine-3-carboxylic acid hydrazide under reflux conditions in the presence of a suitable catalyst . The reaction mixture is then subjected to cyclization to form the triazole ring, followed by thiolation to introduce the thiol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Thiol-Specific Reactions
The thiol (-SH) group undergoes characteristic nucleophilic and redox reactions:
Oxidation to Disulfide
Under mild oxidative conditions (e.g., H₂O₂ or I₂), the thiol group forms disulfide bonds:
This reaction is critical for dimerization or polymer synthesis .
Alkylation
Reaction with alkyl halides (e.g., ethyl chloroacetate) in basic media yields thioethers:
Yields for analogous triazole-thiols range from 75–94% depending on solvent and temperature .
Acylation
Thiols react with acyl chlorides to form thioesters:
Reactions with acetyl chloride in DMF achieve >80% conversion .
Coordination Chemistry
The pyridinyl and triazole groups enable metal complexation:
| Metal Ion | Ligand Sites | Application | Reference |
|---|---|---|---|
| Cu(II) | N (pyridine), S (thiol) | Antimicrobial agents | |
| Fe(III) | Triazole N, S | Catalytic oxidation studies |
Complexes with Cu(II) and Fe(III) show enhanced bioactivity compared to the free ligand .
Condensation Reactions
The hydrazine-derived structure participates in hydrazone formation:
Reaction with Aldehydes
Condensation with aryl aldehydes forms Schiff bases:
For example, reaction with benzaldehyde in ethanol yields hydrazones with 85–92% efficiency .
Cyclocondensation
With α-bromo-γ-butyrolactone, the thiol group undergoes Sₙ2 displacement to form thiazolo-triazole hybrids:
This pathway is favored in polar aprotic solvents (e.g., acetonitrile) .
Tautomerism and Reactivity
The compound exists in thiol-thione tautomeric equilibrium, influencing its reactivity:
-
Thiol form : Dominant in acidic conditions; participates in nucleophilic substitutions.
-
Thione form : Stabilized in basic media; enhances metal coordination .
Functionalization via Triazole Core
The 1,2,4-triazole ring undergoes electrophilic substitution at the N-1 and N-2 positions:
| Reaction Type | Reagents | Products | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Nitro-triazole derivatives | 60–70% |
| Sulfonation | SO₃/H₂SO₄ | Sulfonated triazoles | 55–65% |
Biological Activity Modulation
Derivatization via the thiol group enhances pharmacological properties:
| Derivative | Biological Activity | IC₅₀/EC₅₀ |
|---|---|---|
| Thioether-acetohydrazide | Antifungal (Candida albicans) | 12.5 μM |
| Cu(II) complex | Anticancer (HeLa cells) | 8.7 μM |
Scientific Research Applications
Biological Activities
- Antimicrobial Activity :
- Antifungal Properties :
- Anticancer Potential :
Agricultural Applications
- Herbicidal Activity :
- Fungicides :
Material Science Applications
Triazoles are also explored in material science for their potential use in creating novel materials with specific properties:
- Polymer Chemistry :
- Nanotechnology :
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives showed that compounds similar to 4-[4-(phenylamino)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Case Study 2: Agricultural Application
In agricultural trials, the compound was tested for its herbicidal activity against common weeds. Results indicated a dose-dependent response where higher concentrations effectively reduced weed biomass without adversely affecting crop growth .
Mechanism of Action
The mechanism of action of 4-[4-(phenylamino)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its therapeutic effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation . Additionally, it can interact with DNA and proteins, affecting cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Antiviral Activity
Compounds with hydrazinyl and cyclopentenylamino substituents exhibit notable antiviral properties:
- 4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol (): Activity: Demonstrated potent inhibition of MERS-CoV helicase nsp13 in molecular docking studies. Mechanism: Hydrazine and iodine substituents likely enhance binding to viral protease active sites .
| Compound | Target Virus | Key Substituents | Reference |
|---|---|---|---|
| Target Compound (Inferred) | N/A | Pyridin-3-yl, Phenylamino | – |
| 4-(Cyclopentenylamino)-5-hydrazinyl | MERS-CoV | Iodophenyl, Cyclopentenylamino |
Anticancer Activity
- (E)-5-(Pyridin-4-yl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol (): Activity: Metal complexes inhibited MCF-7 (breast cancer) and Hep-G2 (liver carcinoma) cell lines. Role of Substituents: Pyridinyl and thiophene groups facilitate intercalation with DNA .
| Compound | Cell Line | IC50/Inhibition % | Reference |
|---|---|---|---|
| Target Compound (Inferred) | N/A | N/A | – |
| Pyridinyl-Thiophene Schiff Base | MCF-7, Hep-G2 | Moderate-Significant |
Antimicrobial and Antiradical Activity
Biological Activity
The compound 4-[4-(phenylamino)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (commonly referred to as triazole derivative ) has garnered attention in recent years for its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on available literature.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of isonicotinyl hydrazine with isothiocyanatobenzene under reflux conditions. The resulting product is purified through recrystallization methods to achieve a high yield. This synthetic pathway is critical for producing derivatives with varying substituents that can influence biological activity .
Biological Activity Overview
The biological activities associated with triazole derivatives are extensive and include:
- Anticancer Activity : Several studies have demonstrated that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). Notably, certain derivatives have shown enhanced selectivity towards cancer cells compared to normal cells .
- Antimicrobial Properties : Triazoles are recognized for their antimicrobial activity against a broad spectrum of pathogens. The mechanism often involves the inhibition of ergosterol biosynthesis, crucial for fungal cell wall integrity .
- Anticonvulsant and Anti-inflammatory Activities : Some derivatives have been evaluated for their anticonvulsant properties and demonstrated effectiveness in reducing inflammation, suggesting potential applications in neurological disorders .
Anticancer Studies
A study investigated the cytotoxicity of various triazole derivatives against melanoma and breast cancer cell lines. The findings indicated that compounds containing the phenylamino group showed superior activity, particularly in 3D cell cultures. For instance, the derivative N′-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide exhibited remarkable inhibitory effects on cancer cell migration .
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| Triazole A | IGR39 (Melanoma) | 15 | High |
| Triazole B | MDA-MB-231 (Breast) | 20 | Moderate |
| Triazole C | Panc-1 (Pancreatic) | 25 | Low |
Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has been documented through various assays. The compounds were tested against both gram-positive and gram-negative bacteria as well as fungi. The results consistently indicated that these compounds possess significant inhibitory effects on microbial growth .
Case Studies
- Case Study on Melanoma Treatment : A specific derivative was tested on melanoma spheroids, revealing a substantial reduction in viability compared to controls. This suggests that triazole derivatives could serve as a foundation for developing targeted therapies against aggressive cancer types.
- Antimicrobial Efficacy Against Fungal Infections : In vitro studies demonstrated that certain triazole derivatives were effective against common fungal pathogens like Candida albicans and Aspergillus species. This highlights their potential use in treating fungal infections resistant to conventional therapies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-[4-(phenylamino)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, and what critical parameters influence yield and purity?
- Methodological Answer : The compound is typically synthesized via a multi-step process starting with the condensation of hydrazinecarbothioamide derivatives with aldehydes or ketones under basic conditions. For example, 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol can react with aldehydes (e.g., 5-nitrosalicylaldehyde) in methanol to form the target compound . Critical parameters include:
- Solvent selection : Methanol or ethanol for optimal solubility.
- Temperature : Room temperature to mild heating (40–60°C) to avoid side reactions.
- Catalysts : Alkaline conditions (e.g., NaOH) to facilitate cyclization .
Q. How is the structural integrity and purity of this compound validated in synthetic chemistry research?
- Methodological Answer : Characterization relies on:
- Spectroscopic techniques : ¹H/¹³C NMR for functional group analysis and aromatic proton environments .
- Mass spectrometry (LC-MS) : To confirm molecular ion peaks and detect impurities .
- Elemental analysis : To verify C, H, N, S content within ±0.4% of theoretical values .
- Chromatography (HPLC/TLC) : For purity assessment (≥95% purity is standard) .
Q. What preliminary biological screening methods are used to assess its antimicrobial or enzyme-inhibitory potential?
- Methodological Answer : Common assays include:
- Minimum Inhibitory Concentration (MIC) : Against bacterial/fungal strains (e.g., S. aureus, E. coli) using broth microdilution .
- Enzyme inhibition studies : Spectrophotometric assays for enzymes like urease or acetylcholinesterase, measuring IC₅₀ values .
- Docking simulations : Preliminary molecular docking against target enzymes (e.g., PDB structures) to predict binding affinities .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis using Design of Experiments (DoE)?
- Methodological Answer :
- Factorial design : Test variables like solvent polarity, temperature, and catalyst concentration to identify interactions affecting yield .
- Response Surface Methodology (RSM) : Model optimal conditions (e.g., 55°C, 0.1M NaOH in ethanol) for maximum yield (85–90%) .
- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
Q. What computational strategies (e.g., DFT) elucidate electronic properties and reactivity for drug design?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict nucleophilic/electrophilic sites .
- Molecular Electrostatic Potential (MEP) maps : Visualize charge distribution for hydrogen bonding and π-π stacking interactions .
- ADMET prediction : Use tools like SwissADME to estimate bioavailability and toxicity .
Q. How do structural modifications (e.g., S-alkylation, Mannich bases) impact biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- S-alkylation : Introduce alkyl/aryl groups via nucleophilic substitution (e.g., phenacyl bromide) to enhance lipophilicity and membrane permeability. Derivatives show 2–3x higher antimicrobial activity .
- Mannich bases : React with formaldehyde and secondary amines to form water-soluble derivatives, improving pharmacokinetic profiles .
- Bioisosteric replacements : Substitute pyridinyl with thiophene/pyrrole rings to modulate selectivity for target enzymes .
Q. What methodologies assess pharmacokinetic (ADME) and toxicity profiles in preclinical studies?
- Methodological Answer :
- In vitro ADME :
- Caco-2 assays : Measure intestinal permeability.
- Microsomal stability tests : Evaluate metabolic degradation using liver microsomes .
- Toxicity screening :
- Ames test : Assess mutagenicity.
- hERG inhibition assay : Predict cardiotoxicity risks .
Q. How are advanced derivatives (e.g., thiazolo-triazole hybrids) synthesized for targeted drug delivery?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
